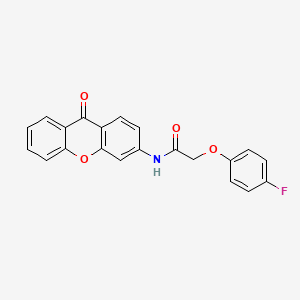

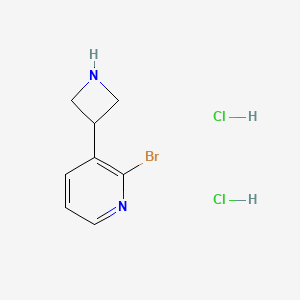

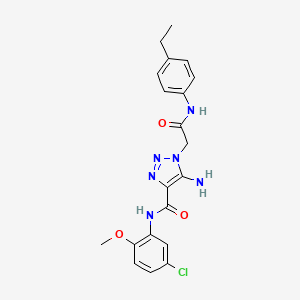

3-(Azetidin-3-yl)-2-bromopyridine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Azetidin-3-yl)pyridine dihydrochloride, also known by its CAS Number 1236791-61-9, is a chemical compound with a molecular weight of 207.1 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of azetidine derivatives has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of 3-(Azetidin-3-yl)pyridine dihydrochloride is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis

3-(Azetidin-3-yl)pyridine dihydrochloride is a solid substance stored at room temperature . It has a molecular weight of 207.1 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- A study detailed the synthesis of a novel azetidine derivative, specifically focusing on (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, whose structure was confirmed using IR, 1H NMR, Mass, and chemical methods. This compound exhibited acceptable antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).

Stereoselective Synthesis and Ring Transformation

- Research on 2-(2-mesyloxyethyl)azetidines showcased their reactivity with different nucleophiles, leading to the stereoselective preparation of various 4-substituted piperidines. This process involved the use of transient 1-azoniabicyclo[2.2.0]hexanes and offers a new approach to synthesizing 3,4-disubstituted piperidines, demonstrating the versatility of azetidine derivatives in medicinal chemistry (Karen Mollet et al., 2011).

Antimicrobial Screening of Azetidine Derivatives

- A novel series of 2-azetidinone derivatives derived from pyrazin dicarboxylic acid was synthesized and exhibited excellent antibacterial and antifungal activities. This study illustrates the potential of azetidine derivatives as templates for developing new antimicrobial agents (A. Ayyash, H. Q. A. Habeeb, 2019).

Applications in Drug Discovery

- The Minisci reaction was utilized for introducing oxetane or azetidine into heteroaromatic systems, demonstrating the utility of azetidine derivatives in the synthesis of compounds with significant roles in drug discovery. Such derivatives have been incorporated into marketed drugs and compounds with potential therapeutic applications (M. Duncton et al., 2009).

Antitubercular and Antioxidant Activities

- Azetidinone analogues have been synthesized and assessed for their antioxidant, in vitro antimicrobial, and antitubercular activities. This highlights the diverse biological activities associated with azetidine derivatives and their potential in the treatment and prevention of various diseases (M. Chandrashekaraiah et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(azetidin-3-yl)-2-bromopyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.2ClH/c9-8-7(2-1-3-11-8)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQRVGXEWDYUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(N=CC=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)

![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2643473.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)

![Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2643484.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)

![2,4-dimethyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2643491.png)